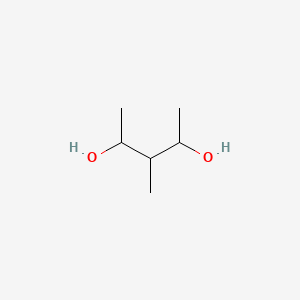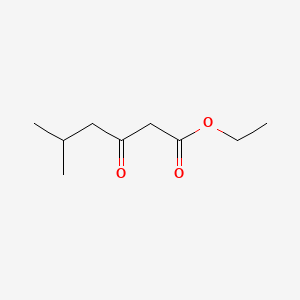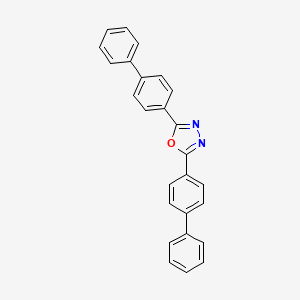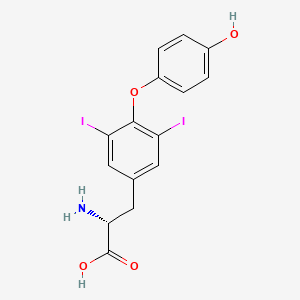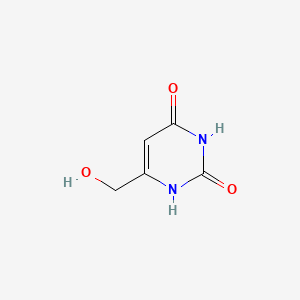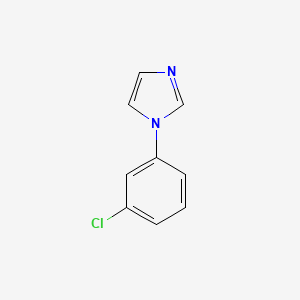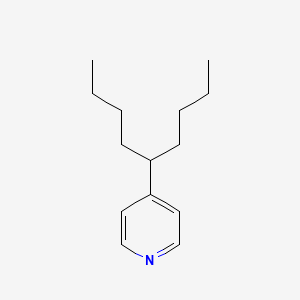
4-(1-丁基戊基)吡啶
描述
4-(1-Butylpentyl)pyridine is a chemical compound with the molecular formula C14H23N . It is also known by other names such as 4-(5-Nonyl)pyridine and Pyridine, 4-(1-butylpentyl)- .
Molecular Structure Analysis
The molecular structure of 4-(1-Butylpentyl)pyridine consists of a pyridine ring attached to a butylpentyl chain . The IUPAC Standard InChI for this compound is InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
4-(1-Butylpentyl)pyridine has a molecular weight of 205.34 . It is a clear liquid with a boiling point of 267°C . The specific gravity at 20°C is 0.89 .科学研究应用
Liquid Anion Exchange for Tetrachloroferrate Ions
4-(5-Nonyl)pyridine has been investigated as a liquid anion exchanger for tetrachloroferrate ions in aqueous chloride media . This application is significant in the field of nuclear chemistry , where the compound facilitates the extraction of iron (III) from solutions. The process involves the formation of 1:1 and 2:1 complexes, with the latter assumed to result from the association of a 1:1 complex with a molecule of pyridine hydrochloride.
Extraction of Chlorocomplexes of Gallium (III)
The compound is also used as an extractant for chlorocomplexes of gallium (III) . This is particularly useful in analytical chemistry for the quantitative extraction of gallium from acid solutions. The study of this application has provided insights into the effects of acidity, solvent concentration, and diverse ions on the extraction process.
Separation of Metal Ions
In the context of separation science , 4-(5-Nonyl)pyridine demonstrates the ability to separate several metal ions relative to ferric iron, especially in high molarity hydrochloric acid solutions . This property is leveraged to achieve selective separation in complex mixtures, which is crucial for both analytical and preparative purposes.
Spectrophotometric Analysis
The compound’s interaction with various ions and its ability to form complexes make it suitable for spectrophotometric analysis . This application is important in determining the concentration of different metals in samples by measuring the intensity of light absorbed by the complexes formed .
Radioanalytical Applications
4-(5-Nonyl)pyridine finds applications in radioanalytical chemistry , where it is used for the extraction and separation of radioactive isotopes from mixtures . This is essential for the preparation of pure isotopes for research and medical applications.
作用机制
Target of Action
The primary target of 4-(5-Nonyl)pyridine is cobalt and gallium ions . These ions play crucial roles in various biological processes. For instance, cobalt is a key component of vitamin B12, which is essential for nerve function and the formation of red blood cells.
Mode of Action
4-(5-Nonyl)pyridine interacts with its targets by acting as an extractant. It has been found to quantitatively extract cobalt from solutions containing potassium thiocyanate . Similarly, it can extract gallium from hydrochloric acid solutions . The extraction process involves the formation of complexes between 4-(5-Nonyl)pyridine and the target ions.
Result of Action
The molecular and cellular effects of 4-(5-Nonyl)pyridine’s action would largely depend on the specific context in which it is used. In the case of cobalt extraction, it could potentially lead to a decrease in the availability of cobalt for biological processes, with potential downstream effects on processes such as red blood cell formation and nerve function .
Action Environment
The action, efficacy, and stability of 4-(5-Nonyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of cobalt extraction by 4-(5-Nonyl)pyridine has been found to be dependent on the concentration of potassium thiocyanate and the acidity of the solution . Similarly, the extraction of gallium is influenced by the acidity of the solution and the presence of other ions .
属性
IUPAC Name |
4-nonan-5-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGHKBXRIOBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062745 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butylpentyl)pyridine | |
CAS RN |
2961-47-9 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(1-butylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-butylpentyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-(5-Nonyl)pyridine has the molecular formula C14H23N and a molecular weight of 205.34 g/mol.
A: While specific spectroscopic data is not provided in the provided research, researchers utilize techniques like Infrared Spectroscopy (IR) to analyze complexes containing 4-(5-Nonyl)pyridine. For instance, IR data in the υ(ArSO3-) region is used to study the structure of palladium complexes with phosphine-bis(arenesulfonate) ligands containing 4-(5-Nonyl)pyridine. [, ]
A: 4-(5-Nonyl)pyridine exhibits excellent stability and extraction capabilities in acidic solutions, making it suitable for extracting various metal ions from mineral acid solutions. This stability is crucial for its use in separating and recovering metals like molybdenum, uranium, zirconium, and technetium from acidic solutions. [, , , ]
A: 4-(5-Nonyl)pyridine acts as a ligand in self-assembled multinuclear palladium catalysts used for ethylene polymerization and copolymerization with vinyl fluoride. It coordinates to the palladium centers, influencing the catalyst's structure and activity. [, , , , ]
A: The structure of the multinuclear palladium catalyst, influenced by 4-(5-Nonyl)pyridine ligands, plays a key role in determining the molecular weight of the resulting polyethylene. Intact tetrameric structures tend to yield high molecular weight polyethylene, while fragmentation of the catalyst leads to a broader molecular weight distribution with a significant low molecular weight fraction. []
A: 4-(5-Nonyl)pyridine demonstrates remarkable selectivity in extracting certain metal ions from complex mixtures. For instance, it exhibits high distribution coefficients for molybdenum(VI) in the presence of thiocyanate ions, even at low concentrations. This selectivity makes it a powerful tool for recovering and purifying valuable metals. [, ]
A: The extraction efficiency of 4-(5-Nonyl)pyridine is concentration-dependent. Increasing the concentration generally enhances the extraction of metal ions until a saturation point is reached. Researchers often investigate the optimal concentration to maximize extraction while minimizing reagent use. [, ]
A: Yes, 4-(5-Nonyl)pyridine and its N-oxide derivative have proven effective in separating uranium(VI) from fission products. This separation is crucial in nuclear fuel reprocessing and waste management. [, ]
A: Yes, other amine oxides, such as trioctylamine oxide, are explored as potential alternatives to 4-(5-Nonyl)pyridine for extracting metal ions. Researchers compare their extraction behavior and selectivity to identify the most suitable extractant for specific applications. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


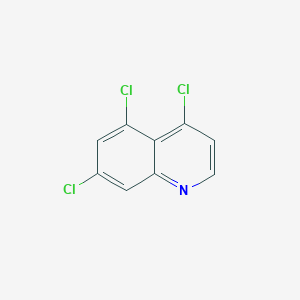
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)



